molecular formula C19H26N4O12 B022568 N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine CAS No. 103083-55-2

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine

Cat. No. B022568
M. Wt: 502.4 g/mol
InChI Key: AISZDEOVMGWSKK-OFSFNKJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine, also known as CDP-6-NO2, is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CDP-6-NO2 is a nitric oxide (NO) donor, which means that it can release NO in a controlled manner, making it a useful tool for studying the biological effects of NO.

Mechanism Of Action

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine releases NO in a controlled manner, which can then interact with various biological molecules and pathways. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. By releasing NO in a controlled manner, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can modulate these processes and potentially have therapeutic effects.

Biochemical And Physiological Effects

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can improve blood flow, reduce blood pressure, and protect against ischemic injury.

Advantages And Limitations For Lab Experiments

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has several advantages as a tool for laboratory experiments. It is stable and easy to handle, and its controlled release of NO allows for precise modulation of biological processes. However, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine also has some limitations, including its relatively high cost and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine. One area of interest is the development of novel delivery systems for N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine, which could improve its efficacy and reduce its toxicity. Another area of interest is the exploration of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine's potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine and its effects on various biological pathways.

Synthesis Methods

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods is the chemical synthesis method, which involves the reaction between 2,4-dinitrofluorobenzene and 6-aminohexanoic acid. This reaction produces the intermediate 6-(2,4-dinitrophenylamino)hexanoic acid, which is then coupled with glucosamine to produce N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine.

Scientific Research Applications

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been extensively studied for its potential applications in various fields of scientific research. In medicine, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In agriculture, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been used as a plant growth regulator, improving crop yield and quality. In environmental science, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been used as a tool for studying the effects of NO on ecosystems.

properties

CAS RN

103083-55-2

Product Name

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine

Molecular Formula

C19H26N4O12

Molecular Weight

502.4 g/mol

IUPAC Name

3,5-dinitro-2-[[6-oxo-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]amino]benzoic acid

InChI

InChI=1S/C19H26N4O12/c24-8-12-15(26)16(27)17(28)18(35-12)21-13(25)4-2-1-3-5-20-14-10(19(29)30)6-9(22(31)32)7-11(14)23(33)34/h6-7,12,15-18,20,24,26-28H,1-5,8H2,(H,21,25)(H,29,30)/t12-,15-,16+,17-,18?/m1/s1

InChI Key

AISZDEOVMGWSKK-OFSFNKJUSA-N

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-]

synonyms

DNCP-AHGA
N-(6-(2-carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine

Origin of Product

United States

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